![molecular formula C25H17Cl2F3N2O3 B11088841 (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11088841.png)
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of aromatic compounds, followed by the introduction of trifluoromethyl groups and methoxy groups through various organic reactions. The final step involves the formation of the cyanoprop-2-enamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the overall structure and functional groups.
Chloroform: Contains chlorine but lacks the complex aromatic and cyanoprop-2-enamide structure.
Trichloroethylene: Another chlorinated compound with different chemical properties and applications.
Uniqueness
(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C25H17Cl2F3N2O3 |
|---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C25H17Cl2F3N2O3/c1-34-23-11-16(4-9-22(23)35-14-15-2-6-19(26)7-3-15)10-17(13-31)24(33)32-21-12-18(25(28,29)30)5-8-20(21)27/h2-12H,14H2,1H3,(H,32,33)/b17-10+ |
InChI Key |
BIRFNDRBWBXPIM-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B11088759.png)

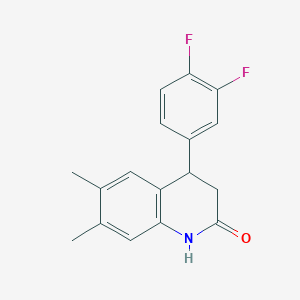

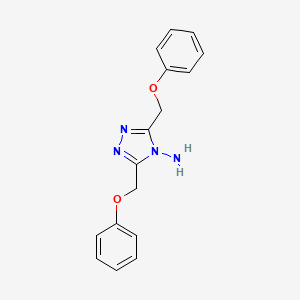
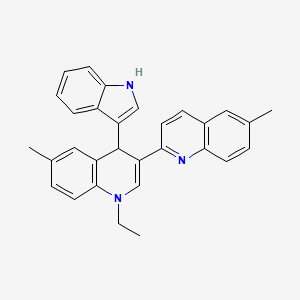
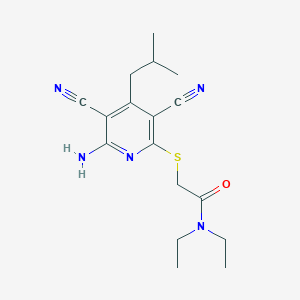
![2-[(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11088833.png)
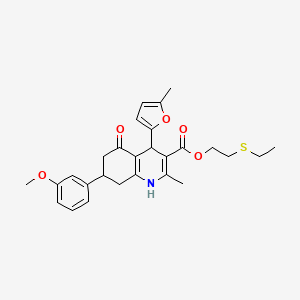
![Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide](/img/structure/B11088843.png)
![N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11088844.png)
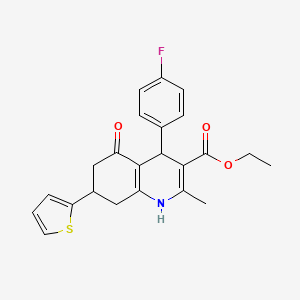
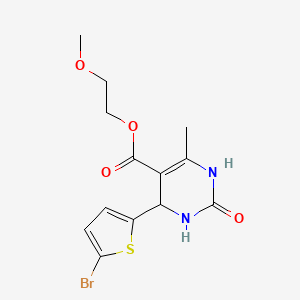
![N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine](/img/structure/B11088855.png)
